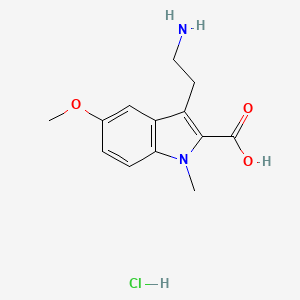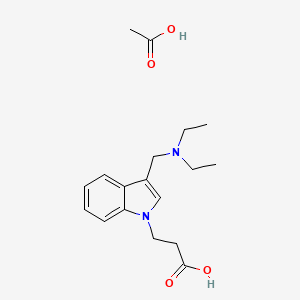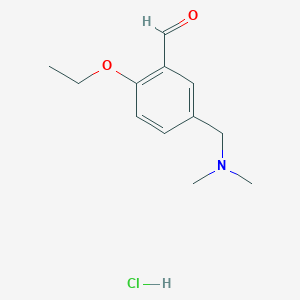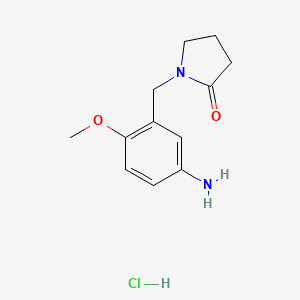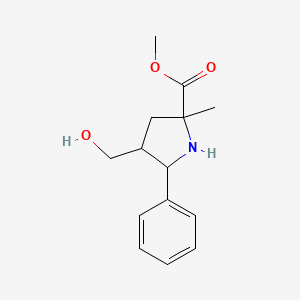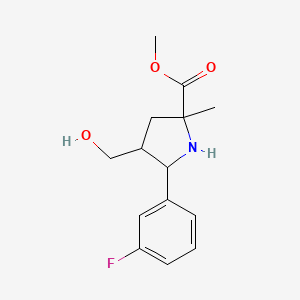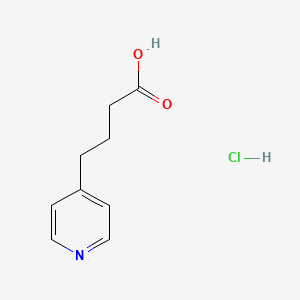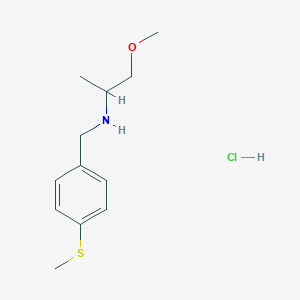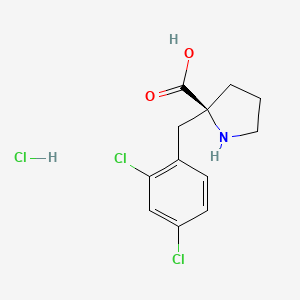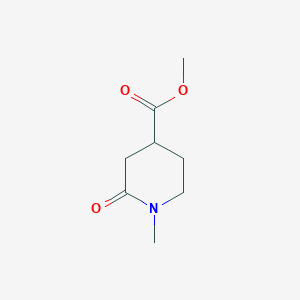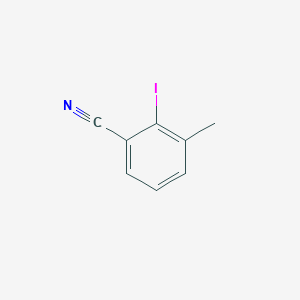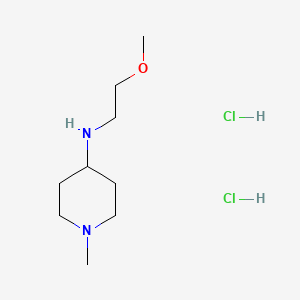
(2-Methoxy-ethyl)-(1-methyl-piperidin-4-YL)-amine dihydrochloride
Vue d'ensemble
Description
The compound is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-Methoxyethyl benzene have been synthesized using solid base catalysts and dimethyl carbonate (DMC) as a methylating agent .Applications De Recherche Scientifique
Application 1: Antisense Oligonucleotides
- Scientific Field: Pharmaceutical Sciences .
- Summary of the Application: This study examined the plasma pharmacokinetics, tissue distribution, and metabolism of three second-generation antisense oligonucleotides in monkeys .
- Methods of Application: Three groups of monkeys were treated with 10 mg/kg of each test compound by a single 2-h intravenous infusion. Oligonucleotide concentrations were measured in plasma, tissues, and urine using capillary gel electrophoresis (CGE). HPLC-MS was used to identify the metabolite(s) of the study compounds .
- Results or Outcomes: Plasma-concentration-time profiles after infusion for the two phosphorothioate oligonucleotides were mono-exponential, but was bi-exponential for the phosphodiester oligonucleotide. Plasma clearance for the phosphodiester oligonucleotide was four- to sevenfold higher than the two phosphorothioate oligonucleotides, which was attributed to the plasma protein binding and reduced nuclease resistance .
Application 2: Therapeutic Agents
- Scientific Field: Therapeutic Development .
- Summary of the Application: Antisense inhibitors continue to mature as integral research tools for understanding biological mechanisms, and have made great progress as therapeutic agents .
- Methods of Application: The development of therapeutic applications requires a solid understanding of the molecular mechanisms, pharmacologic activity (both in vitro and in vivo), pharmacokinetic properties, toxicology, and clinical efficacy in specific disease areas .
- Results or Outcomes: There are now numerous examples of pharmacologic activity in animal models, illustrating the ability of these inhibitors to regulate the expression of the targeted genes in vivo .
Application 3: Tissue Disposition
- Scientific Field: Pharmacokinetics .
- Summary of the Application: This study examined the tissue disposition of 2’-O-(2-methoxy) ethyl modified antisense oligonucleotides in monkeys .
- Methods of Application: Monkeys were treated with 10 mg/kg of each test compound by a single 2-h intravenous infusion. Oligonucleotide concentrations were measured in plasma, tissues, and urine using capillary gel electrophoresis (CGE). HPLC-MS was used to identify the metabolites of the study compounds .
- Results or Outcomes: The results characterize the relationships between structure and disposition and will direct future modifications for therapeutic use .
Application 4: Gapmer Technology
- Scientific Field: Molecular Biology .
- Summary of the Application: The 2′‐O‐modified oligonucleotides used with the ‘gapmer’ technology have emerged as the leading second-generation candidates for clinical applications .
- Methods of Application: ‘Gapmer’ oligonucleotides have one or two 2′‐O‐modified regions and a 2′‐deoxyoligonucleotide phosphorothioate region that allows RNase H digestion of the targeted mRNA .
- Results or Outcomes: This technology has shown promise in regulating the expression of targeted genes .
Application 5: Plasma Pharmacokinetics
- Scientific Field: Pharmacology .
- Summary of the Application: This study examined the plasma pharmacokinetics of three second-generation antisense oligonucleotides in monkeys .
- Methods of Application: Monkeys were treated with 10 mg/kg of each test compound by a single 2-h intravenous infusion. Oligonucleotide concentrations were measured in plasma using capillary gel electrophoresis (CGE) .
- Results or Outcomes: Plasma-concentration-time profiles after infusion for the two phosphorothioate oligonucleotides were mono-exponential, but was bi-exponential for the phosphodiester oligonucleotide. Plasma clearance for the phosphodiester oligonucleotide was four- to sevenfold higher than the two phosphorothioate oligonucleotides .
Application 6: Clinical Applications
- Scientific Field: Clinical Medicine .
- Summary of the Application: The 2′‐O‐modified oligonucleotides used with the ‘gapmer’ technology have emerged as the leading second-generation candidates for clinical applications .
- Methods of Application: ‘Gapmer’ oligonucleotides have one or two 2′‐O‐modified regions and a 2′‐deoxyoligonucleotide phosphorothioate region that allows RNase H digestion of the targeted mRNA .
- Results or Outcomes: This technology has shown promise in regulating the expression of targeted genes .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-methylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11-6-3-9(4-7-11)10-5-8-12-2;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTRYEGDZZHGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCOC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-ethyl)-(1-methyl-piperidin-4-YL)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate](/img/structure/B1389016.png)
